1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine is a chemical compound that features a bromopyridine moiety attached to a trifluoroethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromopyridine and 2,2,2-trifluoroethanamine.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a controlled level, often around room temperature to slightly elevated temperatures.
Catalysts and Reagents: Common catalysts used in this synthesis include palladium-based catalysts for coupling reactions. Reagents such as bases (e.g., potassium carbonate) and solvents (e.g., dimethylformamide) are also employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and more complex heterocyclic compounds.
Scientific Research Applications
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethanamine group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromopyridin-2-yl)ethanone: Similar structure but lacks the trifluoroethanamine group.
1-(4-Bromopyridin-2-yl)pyrrolidin-2-one: Contains a pyrrolidinone ring instead of the trifluoroethanamine group.
Uniqueness
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoroethanamine group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H6BrF3N2 |
---|---|
Molecular Weight |
255.03 g/mol |
IUPAC Name |
1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-4-1-2-13-5(3-4)6(12)7(9,10)11/h1-3,6H,12H2 |
InChI Key |
QLFQQSHAAOBALM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Br)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.